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molecular formula C11H8N2O4 B1617486 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]- CAS No. 78312-00-2

5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-

Cat. No. B1617486
M. Wt: 232.19 g/mol
InChI Key: ODNSPFZFMYOBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345680B2

Procedure details

4-Nitrobenzaldehyde (53.7 g, 0.356 mol), N-acetylglycine (49.9 g, 0.427 mol) and sodium acetate (37.9 g, 0.463 mol) were mixed with acetic anhydride (168 g, 1.78 mol) and the resulting mixture heated with stirring to 120° C. for 6 hrs, giving a dark suspension. The mixture was then cooled to RT overnight, resulting in the formation of a precipitated solid. The reaction mixture was poured into ice-water (150 g) and the resulting suspended solid was collected by filtration. The crude solid product was washed with acetone (100 ml) then recrystallized from hot acetone (650 ml) to give a crystalline solid that was washed with 50% aqueous ethanol, then dried in vacuo to give 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (55.0 g, 66%) as pale yellow needles. The crystallisation mother liquors and washes were combined and evaporated to give a solid residue that was recrystallized from acetone to give a second crop of 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (8 g, 10%). The combined yield of 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one was 63 g (76%)
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([NH:15][CH2:16][C:17]([OH:19])=[O:18])(=O)[CH3:13].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[CH3:13][C:12]1[O:19][C:17](=[O:18])[C:16](=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
53.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
49.9 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
37.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
168 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
150 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C. for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
CUSTOM
Type
CUSTOM
Details
giving a dark suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The crude solid product was washed with acetone (100 ml)
CUSTOM
Type
CUSTOM
Details
then recrystallized from hot acetone (650 ml)
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid
WASH
Type
WASH
Details
that was washed with 50% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1OC(C(N1)=CC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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